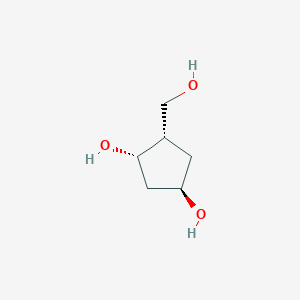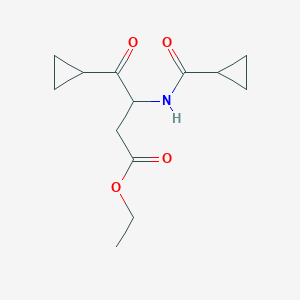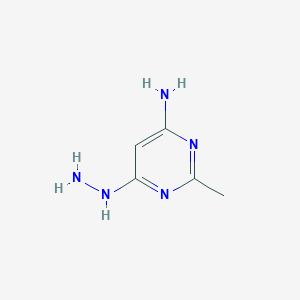
2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization and hydroxylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: For their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family.
2-Hydroxyindazole: A hydroxylated derivative of indazole.
4,5,6,7-Tetrahydroindazole: A reduced analog of indazole.
Uniqueness
2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and tetrahydro groups. This combination of features can lead to distinct chemical and biological properties compared to other indazole derivatives.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-hydroxy-4,5,6,7-tetrahydro-3aH-indazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-3-1-2-4-6(5)8-9(7)11/h5,11H,1-4H2 |
InChI Key |
CGHAAXGBDYIYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)


![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)


![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

